1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride 1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1795304-57-2
VCID: VC6036367
InChI: InChI=1S/C10H16N2O.ClH/c11-8-9-10(5-3-6-12-9)4-1-2-7-13-10;/h9,12H,1-7H2;1H
SMILES: C1CCOC2(C1)CCCNC2C#N.Cl
Molecular Formula: C10H17ClN2O
Molecular Weight: 216.71

1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride

CAS No.: 1795304-57-2

Cat. No.: VC6036367

Molecular Formula: C10H17ClN2O

Molecular Weight: 216.71

* For research use only. Not for human or veterinary use.

1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride - 1795304-57-2

Specification

CAS No. 1795304-57-2
Molecular Formula C10H17ClN2O
Molecular Weight 216.71
IUPAC Name 1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile;hydrochloride
Standard InChI InChI=1S/C10H16N2O.ClH/c11-8-9-10(5-3-6-12-9)4-1-2-7-13-10;/h9,12H,1-7H2;1H
Standard InChI Key PTZNOFRQMYZFQA-UHFFFAOYSA-N
SMILES C1CCOC2(C1)CCCNC2C#N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of two fused six-membered rings:

  • Oxolane ring: A tetrahydrofuran derivative providing an oxygen atom at position 1.

  • Azaspiro ring: A piperidine-like ring containing a nitrogen atom at position 8, with a carbonitrile (-C≡N) group at position 7.
    The spiro junction at carbon 5 creates a rigid, three-dimensional geometry that influences both chemical reactivity and biological interactions.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC10H17ClN2O\text{C}_{10}\text{H}_{17}\text{ClN}_2\text{O}
Molecular Weight216.71 g/mol
IUPAC Name1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile; hydrochloride
SMILESC1CCOC2(C1)CCCNC2C#N.Cl
InChI KeyPTZNOFRQMYZFQA-UHFFFAOYSA-N
LogP (Predicted)0.75
Polar Surface Area45 Ų

The moderate lipophilicity (LogP = 0.75) and balanced polar surface area suggest potential membrane permeability, a critical factor for drug-like molecules.

Synthetic Methodologies

Cyclization Strategies

The synthesis of 1-oxa-8-azaspiro[5.5]undecane derivatives typically employs Robinson annelation, a classical method for constructing bicyclic systems. As demonstrated in related spiro compounds , the general approach involves:

  • Aldol Condensation: Reacting a heterocyclic aldehyde (e.g., 4-piperidinecarboxaldehyde) with methyl vinyl ketone.

  • Michael Addition: Base-catalyzed cyclization to form the spirocyclic enone intermediate.

  • Hydrogenation: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) to saturate the enone system .

For the carbonitrile derivative, post-annelation functionalization via nucleophilic substitution with cyanide sources (e.g., KCN) is likely employed, followed by hydrochloride salt formation.

Reaction Optimization

Critical parameters include:

  • Solvent Selection: Dichloromethane or t-butanol for annelation steps .

  • Catalysts: Grubbs’ catalyst for metathesis in alternative routes.

  • Temperature Control: Exothermic reactions require cooling to -60°C during key steps .

Biological Activity and Mechanistic Insights

Putative Mechanism of Action

The carbonitrile group may act as:

  • Hydrogen Bond Acceptor: Interacting with catalytic residues (e.g., serine in proteases).

  • Electrophilic Warhead: Participating in covalent bond formation with thiol groups under physiological conditions.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Relevance
3-Methyl-3-azaspiro[5.5]undecan-9-one Ketone at C9 vs. carbonitrile at C7Lower polarity (LogP = 1.2)
1-Oxa-9-azaspiro[5.5]undecaneNitrogen at position 9 vs. 8Reduced spiro strain energy

The carbonitrile substitution in 1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride enhances dipole interactions compared to ketone-containing analogs, potentially improving target binding affinity .

Research Applications and Future Directions

Medicinal Chemistry Applications

  • Fragment-Based Drug Design: The 216 Da molecular weight makes it suitable for fragment libraries targeting protein-protein interactions.

  • PROTAC Development: Spirocyclic cores are increasingly used in proteolysis-targeting chimeras due to their conformational rigidity.

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